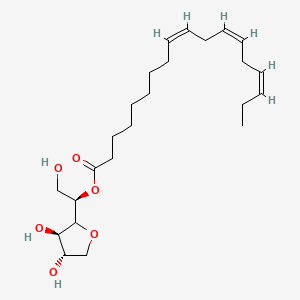
Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate): is a chemical compound derived from sorbitan and linolenic acid. It is commonly used as an emulsifier in various industrial applications, including food, cosmetics, and pharmaceuticals. This compound is known for its ability to stabilize emulsions, making it a valuable ingredient in formulations requiring consistent texture and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) typically involves the esterification of sorbitan with linolenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating sorbitan and linolenic acid in the presence of a catalyst, such as sodium hydroxide, at temperatures ranging from 200 to 210°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified through filtration and vacuum drying .
Industrial Production Methods: In industrial settings, the production of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) follows a similar process but on a larger scale. The raw materials are mixed in large reactors, and the reaction conditions are carefully monitored to ensure consistent quality. The final product is then subjected to additional purification steps, such as decolorization using activated carbon, to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form alcohols and other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Peroxides and hydroperoxides.
Reduction: Alcohols and alkanes.
Substitution: Various esters and ethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used as a surfactant and emulsifier in various reactions and formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .
Biology: In biological research, this compound is used in the preparation of liposomes and other delivery systems for drugs and genetic material. Its emulsifying properties make it suitable for creating stable formulations for biological assays .
Medicine: In the medical field, Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is used in the formulation of topical creams, ointments, and lotions. It helps in improving the texture and stability of these products, ensuring consistent delivery of active ingredients .
Industry: Industrially, this compound is used in the production of cosmetics, food products, and pharmaceuticals. It acts as an emulsifier, stabilizer, and thickening agent in various formulations .
Mecanismo De Acción
The mechanism of action of Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) primarily involves its ability to reduce surface tension between different phases in an emulsion. This property allows it to stabilize emulsions by preventing the separation of oil and water phases. The compound interacts with both hydrophilic and hydrophobic molecules, forming a stable interface that maintains the consistency of the emulsion .
Comparación Con Compuestos Similares
- Sorbitan monooleate
- Sorbitan monostearate
- Sorbitan tristearate
Comparison: Sorbitan, mono((Z,Z,Z)-9,12,15-octadecatrienoate) is unique due to its polyunsaturated fatty acid chain, which provides distinct emulsifying properties compared to other sorbitan esters. While Sorbitan monooleate and Sorbitan monostearate are also effective emulsifiers, they do not offer the same level of stability in formulations containing polyunsaturated oils. Sorbitan tristearate, on the other hand, is more suitable for solid and semi-solid formulations .
Propiedades
Número CAS |
84309-54-6 |
|---|---|
Fórmula molecular |
C24H40O6 |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C24H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)30-21(18-25)24-23(28)20(26)19-29-24/h3-4,6-7,9-10,20-21,23-26,28H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/t20-,21+,23+,24?/m0/s1 |
Clave InChI |
UUVSUFIFJFBJJG-KSIWKAJXSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


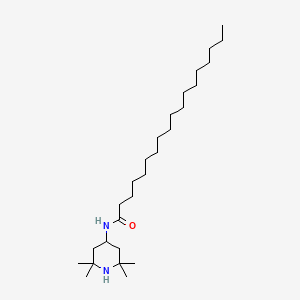
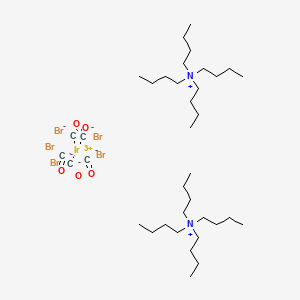
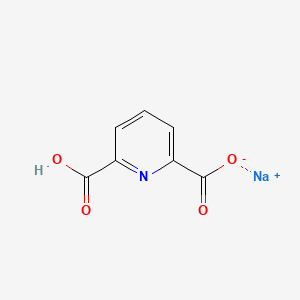
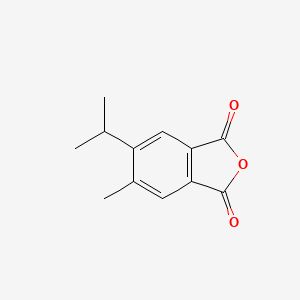


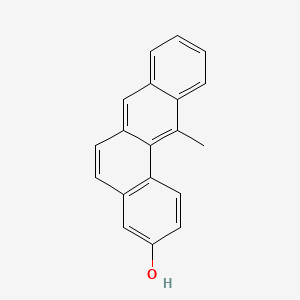
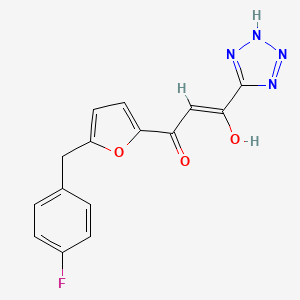
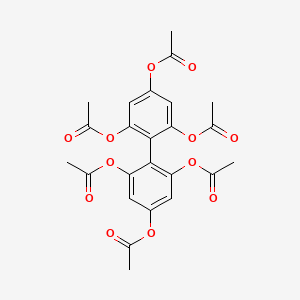


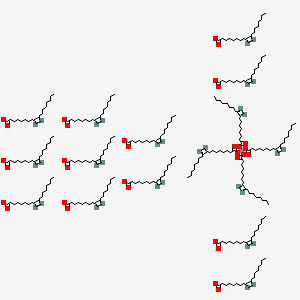

![2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone](/img/structure/B12682415.png)
